4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine
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Overview
Description
4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine is a complex organic compound that features a morpholine ring attached to a thiazole ring, which is further substituted with p-tolylthio and tosyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of p-tolylthiol with a suitable thiazole precursor under controlled conditions. The tosylation of the thiazole ring is achieved using tosyl chloride in the presence of a base such as pyridine. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The p-tolylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The tosyl group can be reduced under specific conditions to yield the corresponding thiol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The p-tolylthio and tosyl groups can enhance the compound’s binding affinity and specificity. The morpholine ring can further influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Phenyl(4-(p-tolylthio)phenyl)methanone
- 4-(phenyl(p-tolylthio)methyl)morpholine
- 3-methyl-3-(p-tolylthio)indolin-2-one
Uniqueness
4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine is unique due to its combination of a thiazole ring with p-tolylthio and tosyl substitutions, along with a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a morpholine moiety, and substituents that enhance its reactivity and solubility. This article aims to detail the biological activity of this compound, exploring its pharmacological properties, synthesis, characterization, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N2O5S. The compound’s structure includes:
- Thiazole ring : Contributes to its biological activity.
- Morpholine ring : Enhances solubility and bioavailability.
- p-Tolylthio group : Increases reactivity towards biological targets.
- Tosyl group : Provides additional functional properties.
Synthesis
The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. Key steps include:
- Formation of the thiazole core : Utilizing appropriate thiazole precursors.
- Introduction of the p-tolylthio group : Achieved through thiolation reactions.
- Attachment of the morpholine moiety : Conducted via nucleophilic substitution.
Each step requires optimization to ensure high yields and purity of the final product.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic potential.
Table 1: Comparative Biological Activities
Compound Name | Activity Type | Notable Findings |
---|---|---|
This compound | Antimicrobial | Effective against Gram-positive bacteria |
2-Amino-4-thiazolecarboxylic acid | Anti-inflammatory | Exhibits significant reduction in inflammation markers |
4-Methylthiazole | Antimicrobial | Known for broad-spectrum antimicrobial properties |
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Anticancer Studies : A study demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar effects due to its structural features.
- Enzyme Interaction Studies : Research focusing on enzyme inhibition showed that compounds with similar structures can effectively inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
- In Vivo Assays : Preliminary in vivo studies indicated promising results regarding the safety profile and efficacy of thiazole derivatives in animal models, paving the way for further exploration of this compound.
Properties
IUPAC Name |
4-[2-(4-methylphenyl)sulfanyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S3/c1-15-3-7-17(8-4-15)27-21-22-19(20(28-21)23-11-13-26-14-12-23)29(24,25)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVMBQKKPFYDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=C(S2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.